molecular formula C23H27N5O3 B2447751 N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide CAS No. 900006-02-2

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2447751
CAS RN: 900006-02-2
M. Wt: 421.501
InChI Key: DFCQSEFXDATYRR-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide, commonly known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxalamides and has shown promising results in various research studies.

Scientific Research Applications

1. Pharmacological Studies

Research in pharmacology has revealed the significance of structural components similar to N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide. For instance, nitrogen heterocycles are integral to many pharmaceuticals, and an analysis of U.S. FDA-approved drugs shows that 59% contain a nitrogen heterocycle, underscoring their importance in drug development (Vitaku, Smith, & Njardarson, 2014).

2. Chemical Properties and Reactions

In the realm of chemical research, the compound's structure is related to various classes of powerful serotonin 5-HT2A receptor agonist hallucinogens, known for their profound effects on perception and cognition (Halberstadt, 2017). Additionally, its structural similarity to compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones highlights its potential as a privileged scaffold in the synthesis of heterocycles, reflecting its versatility and significance in chemical syntheses (Gomaa & Ali, 2020).

3. Environmental and Toxicological Considerations

Understanding the environmental behavior and toxicological aspects is crucial. For instance, research on the sorption of similar compounds like phenoxy herbicides to soil and other materials reveals insights into environmental interaction and potential implications (Werner, Garratt, & Pigott, 2012). Furthermore, the study of xenobiotics metabolism in genetically engineered knockout mice, like Cyp2e1(-/-) mice, offers valuable insights into the metabolic and molecular basis of toxicity and carcinogenicity related to compounds structurally similar to N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide (Ghanayem & Hoffler, 2007).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-27(2)19-9-7-17(8-10-19)21(28-11-13-31-14-12-28)16-25-22(29)23(30)26-20-6-4-3-5-18(20)15-24/h3-10,21H,11-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCQSEFXDATYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

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